

2'-Methoxyacetophenone chemical properties and structure

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Compound of Interest

Compound Name: 2'-Methoxyacetophenone

Cat. No.: B1218423

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An In-depth Technical Guide to 2'-Methoxyacetophenone

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and biological activity of **2'-Methoxyacetophenone** (CAS 579-74-8). A key focus of this document is its role as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a significant target in pain and inflammation research. Detailed experimental protocols for synthesis and characterization are provided, alongside spectroscopic data and safety information. All quantitative data is summarized in tabular format for clarity and ease of comparison.

Chemical Structure and Identification

2'-Methoxyacetophenone, also known as o-acetylanisole or 1-(2-methoxyphenyl)ethanone, is an aromatic ketone.^{[1][2]} Its structure consists of an acetophenone core with a methoxy group substituted at the ortho position of the phenyl ring.

Identifier	Value
IUPAC Name	1-(2-methoxyphenyl)ethanone [1]
Synonyms	2-Acetylanisole, o-Methoxyacetophenone, Methyl 2-methoxyphenyl ketone [3]
CAS Number	579-74-8 [1] [4]
Molecular Formula	C ₉ H ₁₀ O ₂ [1] [5] [6]
SMILES	CC(=O)C1=CC=CC=C1OC [1]
InChI	InChI=1S/C9H10O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3 [1] [4]
InChIKey	DWPLEOPKBWNPQV-UHFFFAOYSA-N [1] [4]

Physicochemical Properties

2'-Methoxyacetophenone is a colorless to pale yellow liquid at room temperature.[\[5\]](#) It possesses a characteristic powdery, anisic, almond-like phenolic aroma.[\[5\]](#)

Property	Value
Molecular Weight	150.17 g/mol [1] [4] [5] [6]
Appearance	Colorless to pale yellow clear liquid [5]
Boiling Point	245-248 °C @ 760 mmHg; 131 °C @ 18 mmHg [4] [5]
Density	1.09 g/mL at 25 °C [4] [5]
Refractive Index (n ₂₀ /D)	1.5393 [4] [5]
Flash Point	109 °C (228.2 °F) - closed cup [4]
Solubility	Immiscible in water [5]
LogP	1.82 [1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **2'-Methoxyacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (400 MHz, CDCl ₃)	δ (ppm)	Multiplicity	Assignment
Aromatic Protons	7.71 - 7.69	dd	1H, ortho to -COCH ₃
7.44 - 7.40	m	1H	
6.97 - 6.92	m	2H	
Methoxy Protons	3.86	s	3H, -OCH ₃
Acetyl Protons	2.58	s	3H, -COCH ₃

Source:[[7](#)]

¹³ C NMR (100.6 MHz, CDCl ₃)	δ (ppm)	Assignment
Carbonyl Carbon	199.8	C=O
Aromatic Carbons	158.9, 133.7, 130.3, 128.2, 120.5, 111.6	Aromatic C
Methoxy Carbon	55.5	-OCH ₃
Acetyl Carbon	31.8	-COCH ₃

Source:[[7](#)]

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
3075, 3003	Aromatic C-H Stretch
2944, 2840	Aliphatic C-H Stretch
1674 - 1675	Carbonyl (C=O) Stretch[8]
1598 - 1600	Aromatic C=C Stretch[8]
1246 - 1247	Aryl-O Stretch (Asymmetric)
1023	Aryl-O Stretch (Symmetric)

Source:[7][8]

Mass Spectrometry (MS)

The electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z = 150, corresponding to the molecular weight of the compound.[2][9]

Experimental Protocols

Synthesis via Methylation of 2'-Hydroxyacetophenone

A prevalent and efficient method for synthesizing **2'-Methoxyacetophenone** is the methylation of 2'-hydroxyacetophenone. This reaction is a classic example of Williamson ether synthesis.

Reagents and Materials:

- 2'-Hydroxyacetophenone (o-hydroxyacetophenone)
- Dimethyl sulfate
- Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)[5]
- Tetrahydrofuran (THF)
- Diethyl ether
- 2 M Sodium Hydroxide (NaOH) solution

- Anhydrous Magnesium Sulfate (MgSO_4)
- Standard laboratory glassware, magnetic stirrer, rotary evaporator

Procedure:

- A solution of 1-(2-hydroxy-phenyl)-ethanone (300 mmol) and $\text{LiOH}\cdot\text{H}_2\text{O}$ (590 mmol) in THF (400 mL) is stirred at room temperature for 1 hour.[7]
- Dimethyl sulfate (293 mmol) is then added to the reaction mixture.[7]
- The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for completion (approximately 60 hours).[7]
- Upon completion, the solvent (THF) is removed under reduced pressure using a rotary evaporator.[7]
- The resulting residue is dissolved in 2 M NaOH solution.[7]
- The aqueous solution is extracted with diethyl ether.[7]
- The combined organic extracts are dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure to yield the crude product.[7]
- The product, **2'-Methoxyacetophenone**, can be further purified by vacuum distillation.[10] An 86% yield has been reported for this method.[7]

Biological Activity and Signaling Pathways

Role as a TRPA1 Antagonist

2'-Methoxyacetophenone has been identified as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel primarily expressed on the plasma membrane of sensory neurons and is a key sensor for pain, cold, and environmental irritants.[11][12] It is considered an attractive target for pain therapeutics.[11]

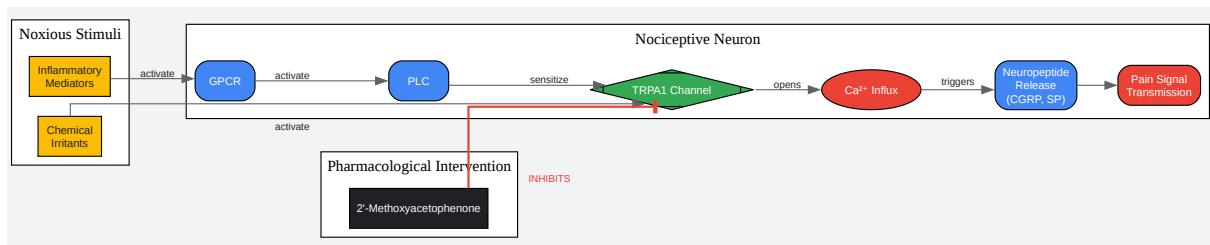
The TRPA1 channel can be activated by a wide range of noxious stimuli, including inflammatory mediators like bradykinin and reactive chemical irritants such as mustard oil and

acrolein.[11][13] Activation of TRPA1 leads to an influx of cations (primarily Ca^{2+} and Na^{+}), causing depolarization of the neuron and the transmission of pain signals to the central nervous system.[12]

By acting as an antagonist, **2'-Methoxyacetophenone** can block or inhibit the activation of the TRPA1 channel. This prevents the influx of ions and subsequent neuronal activation, thereby mitigating the sensation of pain and reducing neurogenic inflammation.[12] The inhibition of TRPA1 is a promising strategy for treating various conditions characterized by pain and inflammation.[12]

TRPA1 Signaling Pathway and Point of Inhibition

Inflammatory mediators released at a site of tissue injury can activate G-protein coupled receptors (GPCRs) on nociceptive neurons. This initiates downstream signaling cascades, often involving Phospholipase C (PLC), which lead to the sensitization and activation of the TRPA1 channel.[13] Activated TRPA1 allows Ca^{2+} influx, which triggers the release of neuropeptides like CGRP and Substance P, contributing to neurogenic inflammation and the sensation of pain. **2'-Methoxyacetophenone** inhibits this pathway by blocking the TRPA1 channel directly.



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Caption: TRPA1 signaling pathway and inhibition by **2'-Methoxyacetophenone**.

Applications

The primary applications of **2'-Methoxyacetophenone** stem from its chemical reactivity and biological activity:

- Pharmaceutical Intermediate: It serves as a valuable building block in the synthesis of more complex molecules, such as chalcones, which have been investigated for potential anti-proliferative properties.[3][5]
- Research Chemical: Its activity as a TRPA1 antagonist makes it a useful tool for studying pain and inflammation pathways in preclinical research.
- Flavor and Fragrance Industry: Due to its distinct anisic and almond-like scent, it is used in the formulation of unique aromas and flavors.

Safety and Handling

2'-Methoxyacetophenone is classified as harmful if swallowed and causes serious eye irritation.[1]

- GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).
[1]
- Precautionary Statements: P264, P270, P280, P301+P317, P305+P351+P338, P501.[1]
- Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[4]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

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